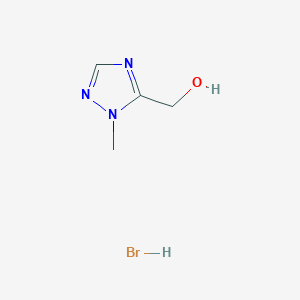
(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide
Descripción general
Descripción
“(1-Methyl-1H-1,2,4-triazol-5-yl)methanol” is a chemical compound with the molecular formula C4H7N3O . It has an average mass of 113.118 Da and a monoisotopic mass of 113.058914 Da .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-1,2,4-triazol-5-yl)methanol” consists of a 1,2,4-triazole ring with a methyl group at the 1-position and a methanol group at the 5-position .Physical And Chemical Properties Analysis
“(1-Methyl-1H-1,2,4-triazol-5-yl)methanol” has a density of 1.3±0.1 g/cm3, a boiling point of 296.8±42.0 °C at 760 mmHg, and a flash point of 133.3±27.9 °C .Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it has been used in the production of ensitrelvir , a novel oral drug for the treatment of COVID-19 . The stability and reactivity of this triazole derivative make it a valuable component in creating medications that can help manage and treat viral infections.
Organic Synthesis
In the realm of organic chemistry, triazole derivatives are pivotal for constructing complex molecular architectures. They are involved in multiple synthesis pathways, offering a versatile scaffold for the development of new chemical entities. Their application extends to the synthesis of other heterocyclic compounds, which are often found in natural products and pharmaceuticals .
Agrochemicals
Triazole compounds, including derivatives of (1-methyl-1H-1,2,4-triazol-5-yl)methanol, have found use in the agrochemical industry. They are key ingredients in the formulation of pesticides and herbicides, contributing to the protection of crops from pests and diseases .
Material Science
The unique properties of triazoles, such as their ability to form stable complexes with various metals, make them suitable for applications in material science. They can be used in the creation of new materials with specific electronic or mechanical properties, potentially useful in electronics and nanotechnology .
Corrosion Inhibition
Triazole derivatives are known to be effective corrosion inhibitors, especially for copper alloys. They form a protective layer on the metal surface, preventing oxidation and degradation. This application is crucial in preserving the integrity of metal components in various industries .
Fluorescent Imaging
Due to their fluorescent properties, certain triazole derivatives are utilized in bioimaging techniques. They can be attached to biomolecules or cells, allowing for the visualization of biological processes in real-time. This has significant implications for medical diagnostics and research .
Supramolecular Chemistry
In supramolecular chemistry, triazoles are used to design and synthesize molecular structures with specific functions. They can act as building blocks for larger, complex systems that are capable of self-assembly and can be programmed to respond to external stimuli .
Drug Discovery
The triazole core is a common feature in many medicinal compounds. Its presence in drug molecules can enhance their stability, bioavailability, and specificity. As such, triazole derivatives are continually being explored in drug discovery programs for various therapeutic areas .
Safety and Hazards
Direcciones Futuras
The future directions for research on “(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide” could include further investigation of its synthesis, chemical reactions, and potential biological activities. The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Propiedades
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)methanol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.BrH/c1-7-4(2-8)5-3-6-7;/h3,8H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVNIULSFDHTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CO.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




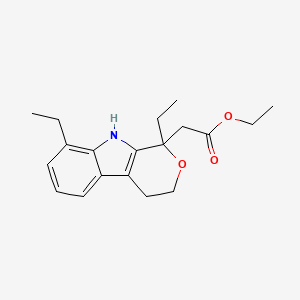
![1-[4-(Methylthio)phenyl]ethanamine hydrochloride](/img/structure/B1461033.png)
![4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1461034.png)
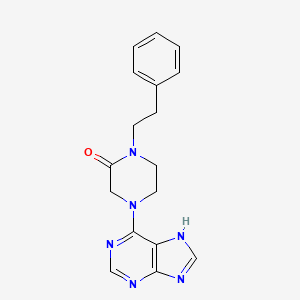
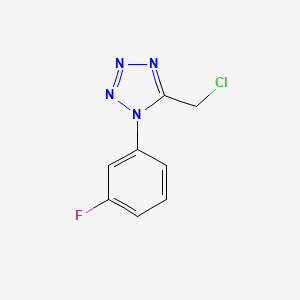
![5-[(3-Methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxylic acid](/img/structure/B1461037.png)
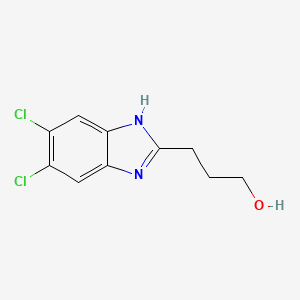

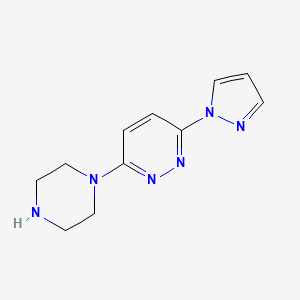
![2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1461044.png)

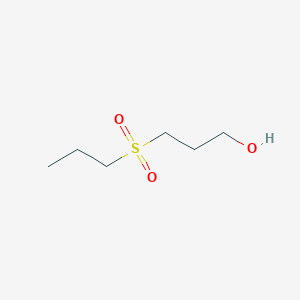
![2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine](/img/structure/B1461050.png)